2-Fluoro-5-methoxy-L-phenylalanine
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Overview
Description
2-Fluoro-5-methoxy-L-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methoxy-L-phenylalanine typically involves the introduction of fluorine and methoxy groups into the phenylalanine structure. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring of a methoxy-substituted phenylalanine derivative. This reaction often requires the use of a strong base, such as sodium hydride, and a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Oxidation: Formation of 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.
Reduction: Formation of 2-fluoro-5-methoxycyclohexylalanine.
Substitution: Formation of various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-methoxy-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on enzyme activity and protein function due to the presence of fluorine.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of novel materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methoxy-L-phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-L-phenylalanine: Lacks the methoxy group, making it less hydrophobic and potentially less bioavailable.
5-Methoxy-L-phenylalanine: Lacks the fluorine atom, which may result in lower binding affinity and specificity.
2-Fluoro-4-methoxy-L-phenylalanine: Similar structure but with different substitution pattern, affecting its chemical and biological properties.
Uniqueness
2-Fluoro-5-methoxy-L-phenylalanine is unique due to the combined presence of both fluorine and methoxy groups, which can synergistically enhance its chemical stability, binding affinity, and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-3-(2-fluoro-5-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-2-3-8(11)6(4-7)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVKCUZIZFGPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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